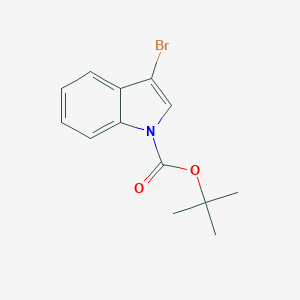

Tert-butyl 3-bromo-1h-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNYMGSBBRRGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602357 | |

| Record name | tert-Butyl 3-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143259-56-7 | |

| Record name | tert-Butyl 3-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-indole, N-BOC protected 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-bromo-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the bromine atom at the 3-position of the indole scaffold and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These features allow for selective functionalization through a variety of modern cross-coupling reactions, enabling the construction of complex molecular architectures. This document details experimental protocols for its synthesis and subsequent transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and provides key data for its characterization.

Chemical Properties

This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, enhancing its stability and solubility in common organic solvents. The bromine atom at the 3-position is the key reactive site for the introduction of diverse functionalities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole | |

| CAS Number | 143259-56-7 | |

| Molecular Formula | C₁₃H₁₄BrNO₂ | |

| Molecular Weight | 296.16 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 367.9 ± 34.0 °C (Predicted) | |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 176.3 ± 25.7 °C (Predicted) | |

| XLogP3 | 4 | |

| Topological Polar Surface Area | 31.2 Ų |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of 3-bromoindole with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 3-Bromoindole

This protocol details the synthesis of the title compound from commercially available 3-bromoindole.

Materials:

-

3-Bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 3-bromoindole (1.0 equivalent) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic workflow for the N-Boc protection of 3-bromoindole.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions at the C-3 position. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indole core and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-aryl-1H-indole-1-carboxylate derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the indole and a terminal alkyne, providing access to 3-alkynylindoles, which are important precursors for various heterocyclic compounds.

-

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

-

Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

-

The crude product is purified by column chromatography to yield the 3-alkynyl-1H-indole-1-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminoindole derivatives.

-

Suspend a mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat under an inert atmosphere at a temperature between 80 °C and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 3-amino-1H-indole-1-carboxylate derivative.

Caption: Key cross-coupling reactions of the title compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.9-8.1 (d, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), 1.6-1.7 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~149-150 (C=O), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~95 (C-Br), ~84 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |

| IR (KBr) | ν (cm⁻¹): ~2975 (C-H stretch, tert-butyl), ~1730 (C=O stretch, carbamate), ~1580 (C=C stretch, aromatic), ~1250 (C-N stretch) |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and data presented herein demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug

An In-depth Technical Guide to tert-Butyl 3-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a pivotal synthetic intermediate in the realms of medicinal chemistry and organic synthesis. Its structure is characterized by an indole core brominated at the 3-position and protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This configuration makes it an exceptionally versatile building block. The Boc group offers stability across a range of reaction conditions and can be deprotected under mild acidic conditions. The bromine atom at the C-3 position serves as a crucial handle for introducing a wide array of functional groups through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its proper handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3-bromoindole-1-carboxylate | [1] |

| CAS Number | 143259-56-7 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][3][4] |

| Molecular Weight | 296.16 g/mol | [1][3][4] |

| Appearance | White to off-white solid | |

| Purity | Commercially available with ≥92% purity | [2] |

| Boiling Point | 367.9 ± 34.0 °C (Predicted) | [3][4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | 176.3 ± 25.7 °C | [3][4] |

| Vapor Pressure | 1.33E-05 mmHg at 25°C | [3][4] |

| LogP | 4 | [3] |

| Polar Surface Area | 31.2 Ų | [1][3] |

Spectroscopic Data

While detailed, officially published spectra for this specific compound are not always readily available, the expected spectral data can be inferred from its structure and comparison with similar compounds.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | H-4 |

| ~ 7.5 - 7.6 | d | 1H | H-7 |

| ~ 7.3 - 7.4 | t | 1H | H-5 or H-6 |

| ~ 7.2 - 7.3 | t | 1H | H-6 or H-5 |

| ~ 7.6 | s | 1H | H-2 |

| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 150 | C=O (Carbamate) |

| ~ 135 - 136 | C-7a |

| ~ 130 - 131 | C-3a |

| ~ 125 - 126 | C-5 |

| ~ 123 - 124 | C-4 |

| ~ 120 - 121 | C-6 |

| ~ 115 - 116 | C-7 |

| ~ 110 - 111 | C-2 |

| ~ 95 - 96 | C-3 |

| ~ 84 - 85 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1730 | Strong | C=O stretch (carbamate) |

| ~ 1580 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

Experimental Protocols

Synthesis of this compound

A common route to N-Boc protected 3-bromoindoles involves the direct bromination of the corresponding N-Boc indole.

Materials:

-

tert-Butyl 1H-indole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The primary synthetic utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the indole and various aryl or heteroaryl boronic acids or esters.

General Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Degas the reaction vessel and purge with an inert gas (e.g., argon).

-

Heat the mixture to a temperature ranging from 80 °C to 120 °C until TLC or LC-MS indicates consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

2. Sonogashira Coupling

This reaction enables the formation of a carbon-carbon bond between the indole and a terminal alkyne.

General Procedure:

-

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

-

Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the 3-alkynyl-1H-indole-1-carboxylate.

Caption: Workflow for the Sonogashira cross-coupling reaction.

3. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the synthesis of 3-aminoindole derivatives.

General Procedure:

-

Suspend this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat under an inert atmosphere at a temperature between 80 °C and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the 3-aminoindole product.

Role in Drug Discovery

Indole scaffolds are prevalent in a vast number of biologically active compounds and natural products. The ability to functionalize the C-3 position of the indole ring is of paramount importance in drug discovery for modulating the pharmacological properties of lead compounds. Bromoindoles, such as this compound, are key precursors in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. For instance, various substituted indole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[5] The strategic use of this building block allows for the rapid generation of libraries of diverse indole derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound is an invaluable tool for synthetic and medicinal chemists. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex, functionalized indole derivatives. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful application of this compound in their drug discovery and development endeavors.

References

- 1. This compound | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 143259-56-7 Cas No. | 3-Bromo-1H-indole, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

A Comprehensive Technical Guide to tert-Butyl 3-bromo-1H-indole-1-carboxylate

CAS Number: 143259-56-7

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on tert-butyl 3-bromo-1H-indole-1-carboxylate. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications in cross-coupling reactions, and an exploration of its relevance in medicinal chemistry.

Compound Properties

This compound is a key synthetic intermediate widely utilized in the fields of medicinal chemistry and organic synthesis. The presence of the bromine atom at the 3-position of the indole ring and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for the construction of more complex molecules. The Boc group offers stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 143259-56-7[1] |

| Molecular Formula | C₁₃H₁₄BrNO₂[1] |

| Molecular Weight | 296.16 g/mol [1] |

| IUPAC Name | tert-butyl 3-bromoindole-1-carboxylate[1] |

| Synonyms | 1-Boc-3-bromoindole, 3-Bromo-1-(tert-butoxycarbonyl)-1H-indole[2] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of tert-butyl 1H-indole-1-carboxylate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of tert-Butyl 1H-indole-1-carboxylate

This protocol is adapted from the bromination of similar indole substrates and provides a general procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl 1H-indole-1-carboxylate

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of N-bromosuccinimide (1.05 equiv.) in anhydrous THF to the cooled indole solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 3-position of the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura and Heck reactions are two of the most prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.

The following is a general protocol that can be adapted for the coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Arylboronic acid or boronic ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or ester, the palladium catalyst, and the base.

-

Add the chosen solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-1-carboxylate derivative.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

The following is a general protocol for the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01-0.05 equiv.)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv.)

-

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand (if used), and the base.

-

Add the anhydrous, degassed solvent.

-

Add the alkene to the reaction mixture.

-

Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 °C to 140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-alkenyl-1H-indole-1-carboxylate.

Catalytic Cycle of Heck Coupling:

Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

While specific studies detailing the biological activity of this compound are limited, the broader class of 3-substituted indole derivatives is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.

The functionalization at the 3-position of the indole ring allows for the synthesis of a diverse library of compounds that can be screened for various biological activities. For instance, studies have shown that 3-substituted indoles can exhibit anticancer activity. The introduction of different substituents can influence the compound's interaction with biological targets. It has been noted, however, that the presence of an electron-withdrawing group like the Boc protecting group on the indole nitrogen can sometimes decrease the biological activity in certain assays.[1][3]

Derivatives of 3-substituted indoles are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The ability to readily diversify the 3-position through cross-coupling reactions makes this compound a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The general hypothesis is that the indole core can act as a scaffold that presents various functional groups for interaction with the active sites of enzymes or receptors.

Potential Role of 3-Aryl Indole Derivatives in Kinase Inhibition:

Caption: Hypothetical mechanism of kinase inhibition by a 3-aryl indole derivative.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of novel compounds with potential therapeutic applications. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indole core through well-established cross-coupling methodologies. While direct biological data on this specific compound is not extensively available, its role as a precursor to a wide array of 3-substituted indoles positions it as a compound of significant interest for researchers in drug discovery and development. Further exploration of the derivatives synthesized from this intermediate will likely uncover novel therapeutic agents targeting a variety of disease-related signaling pathways.

References

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-bromo-1H-indole-1-carboxylate, a key intermediate in organic synthesis and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in the development of novel therapeutics.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 296.16 g/mol | [1] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2] |

| CAS Number | 143259-56-7 | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | tert-butyl 3-bromoindole-1-carboxylate | [1][2] |

| Monoisotopic Mass | 295.02079 Da | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the N-Boc protected indole precursor. The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen and modulate the reactivity of the indole ring.

Experimental Protocol: Bromination of N-Boc-indole

This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

tert-Butyl 1H-indole-1-carboxylate (N-Boc-indole)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position of the indole scaffold, a common core in many biologically active compounds.

Key Reactions and Their Significance

The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a widely used method to synthesize biaryl and heteroaryl-substituted indoles, which are prevalent in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with various amines. This is a direct route to synthesize 3-aminoindole derivatives, which are important pharmacophores in numerous drug candidates.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the bromoindole and terminal alkynes, leading to the synthesis of 3-alkynylindoles. These derivatives are valuable intermediates and have shown a range of biological activities.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to functionalize the 3-position of the indole ring using this compound as a starting material makes it a valuable tool for the discovery and development of new therapeutic agents. For instance, various bromoindole derivatives have been investigated for their potential in developing new treatments for mycobacterium tuberculosis and pediatric brain tumors.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse functionalized indole derivatives through various cross-coupling reactions.

Caption: Synthetic utility in cross-coupling reactions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the workflows.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the bromine atom at the 3-position of the indole core allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and improves its solubility in organic solvents, facilitating its use in subsequent synthetic steps.

Synthetic Pathways

Two principal routes for the synthesis of this compound are outlined below:

-

Pathway A: Bromination of commercially available tert-butyl 1H-indole-1-carboxylate (N-Boc-indole).

-

Pathway B: N-Boc protection of 3-bromoindole.

The selection of the pathway may depend on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Bromination of Tert-butyl 1H-indole-1-carboxylate

This pathway involves the direct bromination of N-Boc-indole at the C-3 position using a suitable brominating agent, most commonly N-bromosuccinimide (NBS).

Experimental Protocol

Materials:

-

Tert-butyl 1H-indole-1-carboxylate

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Pyridine

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of N-bromosuccinimide (1.0-1.1 equiv) in anhydrous THF dropwise to the cooled indole solution over a period of 30 minutes, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture in the dark at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add hexane and a small amount of pyridine to the reaction mixture.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with hexane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Tert-butyl 1H-indole-1-carboxylate | - |

| Reagent | N-Bromosuccinimide | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Temperature | -78 °C to room temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | 80-90% | [1] |

Workflow Diagram

Pathway B: N-Boc Protection of 3-Bromoindole

This alternative pathway involves the protection of the nitrogen atom of commercially available or synthesized 3-bromoindole with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Materials:

-

3-Bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-bromoindole (1.0 equiv) in anhydrous DCM or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromoindole | - |

| Reagents | Di-tert-butyl dicarbonate, DMAP | [2] |

| Solvent | Dichloromethane or Tetrahydrofuran | [2] |

| Temperature | Room temperature | [2] |

| Reaction Time | 2-4 hours | [2] |

| Typical Yield | High (typically >90%) | [2] |

Workflow Diagram

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Expected peaks for the indole ring protons and the tert-butyl group protons. |

| ¹³C NMR | Expected peaks for the carbon atoms of the indole ring and the tert-butyl group. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (296.16 g/mol for C₁₃H₁₄BrNO₂).[3] |

| Melting Point | Literature values should be consulted for comparison. |

Safety Considerations

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are required for these reactions, and appropriate precautions should be taken to exclude moisture.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and scale of the reaction.

References

Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 3-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The presence of the bromine atom at the 3-position of the indole core provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, facilitating its use in multi-step synthetic sequences. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Two principal synthetic routes are commonly employed for the preparation of this compound, primarily differing in the sequence of the N-protection and bromination steps.

-

Route A: Boc Protection followed by Bromination: This approach involves the initial protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the regioselective bromination at the 3-position.

-

Route B: Bromination followed by Boc Protection: In this alternative strategy, 1H-indole is first brominated to yield 3-bromo-1H-indole, which is subsequently protected with a Boc group.

A third, less common approach, involves the construction of the bromoindole ring system from an appropriately substituted nitroarene.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Spectroscopic and Synthetic Profile of tert-Butyl 3-bromo-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of tert-butyl 3-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂; M.W.: 296.16 g/mol )[1], a key intermediate in the synthesis of complex indole derivatives for drug discovery and materials science. This document details expected spectroscopic data, standardized experimental protocols for spectral acquisition, and a key synthetic application, the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for the Indole Core

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 |

| ~ 7.5 - 7.6 | d | 1H | H-6 |

| ~ 7.4 - 7.5 | d | 1H | H-2 |

| ~ 7.1 - 7.2 | t | 1H | H-5 |

| ~ 6.5 - 6.6 | d | 1H | H-3 |

| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

| Data is predicted based on the 7-bromo isomer.[2] |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 150 | C=O |

| ~ 135 - 136 | C-7a |

| ~ 130 - 131 | C-3a |

| ~ 128 - 129 | C-2 |

| ~ 125 - 126 | C-6 |

| ~ 124 - 125 | C-4 |

| ~ 121 - 122 | C-5 |

| ~ 107 - 108 | C-3 |

| ~ 105 - 106 | C-7 |

| ~ 84 - 85 | -C (CH₃)₃ |

| ~ 28 - 29 | -C(C H₃)₃ |

| Data is predicted based on the 7-bromo isomer.[2] |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1730 | Strong | C=O stretch (carbamate) |

| ~ 1580 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1150 | Strong | C-O stretch |

| ~ 750 | Strong | C-Br stretch |

| Data is predicted based on the 7-bromo isomer.[2] |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 295/297 | [M]⁺ (Molecular ion with bromine isotopes) |

| 239/241 | [M - C₄H₈]⁺ |

| 196 | [M - Boc]⁺ |

| 116 | [Indole fragment]⁺ |

| Data is predicted based on the 7-bromo isomer.[2][4] The characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio for M and M+2) is expected to be observed for all bromine-containing fragments.[4] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]

-

Data Acquisition :

-

¹H NMR : Record the spectrum on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]

-

¹³C NMR : Record the spectrum on the same instrument at the corresponding frequency (e.g., 75 MHz or 125 MHz).[2]

-

FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation : Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or acetone. Apply a drop of the solution onto a KBr or NaCl plate.[2]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[4] For positive ion mode, the addition of 0.1% formic acid can improve signal intensity.[4]

-

Data Acquisition : Obtain the mass spectrum using an ESI-MS instrument. For accurate mass determination and confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended.[2]

Synthetic Application: Suzuki-Miyaura Cross-Coupling

Tert-butyl bromoindole carboxylates are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents at the position of the bromine atom.[5][6]

Experimental Workflow for Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) data for tert-butyl 3-bromo-1H-indole-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document presents predicted spectral data based on the analysis of its chemical structure and data from analogous compounds, outlines a general experimental protocol for acquiring such data, and includes a structural diagram with proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, coupling constants (J) are in Hertz (Hz), and the multiplicity describes the splitting pattern of the signal.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~ 7.6 - 7.7 | s | 1H | - |

| H-4 | ~ 8.1 - 8.2 | d | 1H | ~ 7.5 - 8.5 |

| H-5 | ~ 7.2 - 7.3 | t | 1H | ~ 7.0 - 8.0 |

| H-6 | ~ 7.3 - 7.4 | t | 1H | ~ 7.0 - 8.0 |

| H-7 | ~ 7.5 - 7.6 | d | 1H | ~ 7.5 - 8.5 |

| tert-butyl | ~ 1.7 | s | 9H | - |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis and NMR analysis of this compound.

Synthesis of N-protected Indole

A common method for the synthesis of N-protected indoles involves the reaction of the parent indole with an appropriate protecting group reagent. For this compound, 3-bromoindole would be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is often purified by silica gel chromatography to yield the pure this compound.

¹H NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) downfield from TMS (δ = 0.00 ppm). The data is processed by applying a Fourier transform to the free induction decay (FID) signal.

Molecular Structure and Proton Labeling

The following diagram illustrates the molecular structure of this compound with the protons labeled for correlation with the ¹H NMR data.

Caption: Molecular structure of this compound.

A Technical Guide to the Solubility of Tert-butyl 3-bromo-1H-indole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

The solubility of tert-butyl 3-bromo-1H-indole-1-carboxylate in a range of common organic solvents has been inferred from its use in synthetic and purification procedures. The following table summarizes these observations, providing a qualitative assessment of its solubility.

| Solvent | Chemical Class | Inferred Solubility | Context of Use |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | Reaction solvent, extraction |

| Tetrahydrofuran (THF) | Ether | High | Reaction solvent |

| Ethyl Acetate | Ester | High | Extraction, column chromatography |

| Diethyl Ether | Ether | Moderate to High | Extraction |

| Toluene | Aromatic Hydrocarbon | Moderate | Reaction solvent (in related syntheses) |

| 1,4-Dioxane | Ether | Moderate | Reaction solvent (in related syntheses) |

| Dimethylformamide (DMF) | Amide | Moderate | Reaction solvent (in related syntheses) |

| Hexane | Aliphatic Hydrocarbon | Low to Moderate | Column chromatography (as co-eluent) |

Note: "High" solubility is inferred from the use of the solvent as a primary medium for reactions or extractions. "Moderate" solubility is inferred from its use in specific reaction conditions or as a co-solvent. "Low to Moderate" is inferred from its use as a non-polar component in chromatography, where the compound still exhibits mobility.

Experimental Protocols

The following experimental protocols, extracted from chemical literature, describe procedures where the solubility of this compound is a key parameter.

1. Synthesis of this compound

This protocol involves the bromination of N-Boc-indole, where the choice of solvent is critical for reaction success.

-

Procedure: To a solution of tert-butyl 1H-indole-1-carboxylate in tetrahydrofuran (THF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The use of THF as the solvent ensures that both the starting material and the brominating agent are adequately dissolved for a homogeneous reaction.

2. Work-up and Extraction

Following a synthetic step, the product is typically isolated from the reaction mixture using liquid-liquid extraction.

-

Procedure: The reaction mixture is diluted with an organic solvent such as ethyl acetate or dichloromethane.[1] This solution is then washed sequentially with water and brine to remove inorganic byproducts and water-soluble impurities.[1] The organic layer, containing the dissolved this compound, is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] This procedure relies on the high solubility of the product in the organic solvent and its poor solubility in aqueous solutions.

3. Purification by Flash Column Chromatography

This is a standard method for purifying the target compound from crude reaction mixtures.

-

Procedure: The crude product is adsorbed onto silica gel and loaded onto a column packed with silica gel. The compound is then eluted using a gradient of hexane and ethyl acetate.[1] The initial elution with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) removes non-polar impurities, while a gradual increase in the polarity of the eluent allows for the separation of the desired product. This method is effective because of the differential solubility of this compound in the mobile phase.

Visualizing Methodologies

Workflow for Solubility Assessment

The following diagram illustrates a general experimental workflow for determining the solubility of a chemical compound like this compound.

Caption: General workflow for determining compound solubility.

Synthesis and Purification Workflow

This diagram outlines the logical steps involved in the synthesis and purification of this compound, highlighting where solubility is critical.

Caption: Synthesis and purification workflow.

References

"Tert-butyl 3-bromo-1h-indole-1-carboxylate" physical and chemical properties

An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No. 143259-56-7). It is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its reactivity and applications as a versatile building block in modern synthetic chemistry, supported by structured data and procedural diagrams for clarity and practical application by researchers, scientists, and professionals in drug development.

Introduction

This compound is a protected indole derivative widely utilized as a precursor in the synthesis of complex heterocyclic molecules. The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, while the bromine atom at the 3-position serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This unique combination of features makes it an invaluable building block for creating diverse molecular scaffolds for drug discovery and materials science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data presented is a combination of experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Note |

| CAS Number | 143259-56-7 | [1][2] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [1] |

| Molecular Weight | 296.16 g/mol | [1] |

| IUPAC Name | tert-butyl 3-bromoindole-1-carboxylate | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 367.9 ± 34.0 °C at 760 mmHg | Predicted |

| Density | 1.37 ± 0.1 g/cm³ | Predicted |

| Flash Point | 176.3 ± 25.7 °C | Predicted |

| Solubility | Soluble in organic solvents such as THF, DMF, DCM, and ethyl acetate. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 1H | H-7 |

| ~ 7.70 | s | 1H | H-2 |

| ~ 7.55 | d | 1H | H-4 |

| ~ 7.30 | t | 1H | H-5 / H-6 |

| ~ 7.25 | t | 1H | H-6 / H-5 |

| 1.65 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.5 | C=O (carbamate) |

| ~ 135.0 | C-7a |

| ~ 130.0 | C-3a |

| ~ 125.5 | C-2 |

| ~ 125.0 | C-5 |

| ~ 123.0 | C-6 |

| ~ 119.0 | C-4 |

| ~ 115.0 | C-7 |

| ~ 100.0 | C-3 (C-Br) |

| ~ 84.0 | -C (CH₃)₃ |

| ~ 28.0 | -C(C H₃)₃ |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |

| IR | ~ 2975 (Medium-Strong) | C-H stretch (tert-butyl) |

| ~ 1730 (Strong) | C=O stretch (carbamate) | |

| ~ 1580 (Medium) | C=C stretch (aromatic) | |

| ~ 1250 (Strong) | C-N stretch | |

| MS (EI) | 295/297 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 239/241 | [M-56]⁺ (Loss of isobutylene) | |

| 195/197 | [M-100]⁺ (Loss of Boc group) | |

| 57 | [C₄H₉]⁺ (tert-butyl cation, often base peak) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the direct bromination of N-Boc protected indole.

Materials:

-

tert-butyl 1H-indole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Pyridine

-

Silica Gel for column chromatography

Procedure:

-

Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise via a solid-addition funnel.

-

Stir the resulting mixture in the dark at -78 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction to warm to room temperature.

-

Add hexane and a small amount of pyridine, and filter the resulting suspension through a Celite pad to remove succinimide.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.[3]

Caption: General workflow for the synthesis and purification.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.[4][5]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Data Acquisition: Acquire the mass spectrum using Electrospray Ionization (ESI) or Electron Ionization (EI) techniques.

Reactivity and Synthetic Applications

This compound is a versatile building block primarily due to two key features: the labile Boc-protecting group and the reactive C-Br bond at the 3-position.

-

Boc Group: The tert-butoxycarbonyl group protects the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free 3-bromo-1H-indole.

-

C-Br Bond: The bromine atom is an excellent leaving group, making the 3-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkyl, and alkynyl moieties, which is a cornerstone of modern drug discovery.

Key applications include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6]

-

Heck Coupling: Reaction with alkenes.

Caption: Logical diagram of key cross-coupling reactions.

Safety and Handling

This compound is classified as an irritant.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, or if you feel unwell, get medical advice/attention.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

The Diverse Biological Landscape of Tert-butyl 3-bromo-1H-indole-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole building blocks, tert-butyl 3-bromo-1H-indole-1-carboxylate stands out as a versatile intermediate for the synthesis of a wide range of biologically active derivatives. The strategic placement of the bromine atom at the 3-position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allow for facile and regioselective functionalization, leading to compounds with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various indole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-Substituted Indole | Hela (Cervical Cancer) | 1.768 | [1] |

| 2 | 3-Substituted Indole | A549 (Lung Cancer) | 2.594 | [1] |

| 3 | Benzimidazole-triazole Chalcone | PC3 (Prostate Cancer) | 5.64 | [1] |

| 4 | 3-(3-Oxoaryl) Indole | Hela (Cervical Cancer) | - | [1] |

| 5 | 3-(3-Oxoaryl) Indole | A549 (Lung Cancer) | - | [1] |

| BEI | 3-bromo-1-ethyl-1H-indole | LnCap (Prostate Cancer) | 248.15 | [2] |

| BEI | 3-bromo-1-ethyl-1H-indole | HepG2 (Liver Cancer) | 139.81 | [2] |

| BEI | 3-bromo-1-ethyl-1H-indole | Caco-2 (Colon Cancer) | 164.72 | [2] |

| Compound 7 | Indole Derivative | LnCap (Prostate Cancer) | 38.725 | [2] |

| Compound 7 | Indole Derivative | HepG2 (Liver Cancer) | 70.02 | [2] |

| Compound 7 | Indole Derivative | Caco-2 (Colon Cancer) | 86.98 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, Hela) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: The PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses. [7][8]

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. []

Caption: A generalized MAPK signaling cascade.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse array of biologically active indole derivatives. The strategic functionalization of this core structure has led to the discovery of potent anticancer, antibacterial, antiviral, and anti-inflammatory agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field of drug discovery and development to further explore the therapeutic potential of this promising class of compounds. Future investigations should focus on elucidating the precise mechanisms of action and structure-activity relationships to design and synthesize novel indole derivatives with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Indole Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization are cornerstones of modern organic chemistry. However, the reactivity of the indole N-H bond often complicates synthetic routes, necessitating the use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and strategic tool. This guide provides a comprehensive overview of the role of the N-Boc group in indole synthesis, detailing its influence on reactivity, regioselectivity, and its application in complex molecular construction.

The Boc Group: A Versatile Guardian

The Boc group is one of the most common amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of installation, general stability to a wide range of non-acidic conditions, and facile removal under acidic conditions.[2][3] This acid lability forms the basis of its utility in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.[4]

1.1 Mechanism of Protection and Deprotection

The protection of the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which serves as a nucleophilic catalyst.[5] The reaction proceeds via nucleophilic attack of the indole nitrogen on a carbonyl carbon of Boc₂O.[6]

Deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutene and carbon dioxide to release the free indole.[2] Alternatively, milder deprotection methods have been developed, including thermolysis or the use of specific basic conditions (e.g., NaOMe in MeOH), which can be advantageous for substrates with acid-sensitive functional groups.[7][8]

Advantages and Disadvantages of N-Boc in Indole Chemistry

The selection of a protecting group is a critical decision in synthesis design. The Boc group offers several distinct advantages for indole chemistry:

-

Stability: It is stable to a wide array of reaction conditions, including basic hydrolysis, nucleophiles, and catalytic hydrogenation.[3][7]

-

Activation and Directing Effects: The electron-withdrawing nature of the Boc group acidifies the N-H proton, facilitating deprotonation and subsequent lithiation for functionalization. More importantly, it serves as a powerful directing group, altering the inherent reactivity of the indole ring.

-

Prevention of Side Reactions: It effectively prevents N-alkylation or N-arylation and mitigates side reactions during electrophilic substitution or oxidation of the indole core.[2][9]

However, some limitations must be considered:

-

Lability: While generally stable, the N-Boc group on an indole is significantly more labile than on aliphatic amines and can be cleaved under surprisingly mild conditions, such as heating or exposure to mild bases like carbonate.[10]

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder reactions at the adjacent C2 and C7 positions.

Directing Regioselectivity: The Core Strategic Role

Perhaps the most powerful application of the Boc group in indole synthesis is its ability to control regioselectivity during C-H functionalization. Unprotected indoles typically undergo electrophilic substitution at the electron-rich C3 position. By installing a Boc group, this inherent reactivity can be overridden.

3.1 C-H Borylation

A prime example is the Iridium-catalyzed C-H borylation. While unprotected indoles are borylated at the C2 position, N-Boc protected indoles undergo highly selective borylation at the C3 position.[11] This switch in regioselectivity is attributed to steric effects, where the bulky catalyst is directed away from the Boc-protected nitrogen to the less hindered C3 position. The resulting 3-borylated indoles are versatile intermediates for cross-coupling reactions.

References

- 1. jk-sci.com [jk-sci.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: